Product packaging for 2-(Trifluoromethyl)prop-2-enamide(Cat. No.:CAS No. 381-96-4)

2-(Trifluoromethyl)prop-2-enamide

Cat. No.: B14749122
CAS No.: 381-96-4
M. Wt: 139.08 g/mol
InChI Key: XSQMDBDXQZWCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Trifluoromethyl)prop-2-enamide is a specialized chemical building block of high interest in modern medicinal chemistry and drug discovery. Its core structure incorporates a reactive acrylamide group adjacent to a trifluoromethyl (CF₃) group, making it a potent electrophilic warhead. This configuration is designed to covalently bind to nucleophilic cysteine residues in the active sites of target enzymes, facilitating the development of irreversible or reversible-covalent inhibitors. Recent research highlights the significant therapeutic potential of this chemotype. Specifically, compounds featuring the 2-trifluoromethyl acrylamide warhead have been identified as potent and reversible inhibitors of Protein Disulfide Isomerase (PDI), a key enzyme involved in thrombus formation, showing promise as novel anti-thrombotic agents . Furthermore, analogous trifluoromethylated Michael acceptors demonstrate potent antimicrobial activity against resistant bacterial strains such as MRSA and VRE, as well as against mycobacterial species, by potentially targeting the enzyme InhA . For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4F3NO B14749122 2-(Trifluoromethyl)prop-2-enamide CAS No. 381-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c1-2(3(8)9)4(5,6)7/h1H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQMDBDXQZWCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717586
Record name 2-(Trifluoromethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381-96-4
Record name 2-(Trifluoromethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Pathways of 2 Trifluoromethyl Prop 2 Enamide Derivatives

Electrophilic and Nucleophilic Character of the Enamide Moiety

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govscispace.com Its presence in 2-(trifluoromethyl)prop-2-enamide derivatives profoundly impacts the electronic nature of the enamide double bond. The strong inductive effect of the -CF3 group significantly enhances the electrophilic character at the β-carbon of the enamide. nih.govscispace.com This increased electrophilicity makes the double bond susceptible to attack by nucleophiles.

Conversely, the nitrogen atom of the amide can exhibit nucleophilic properties, although this is tempered by the electron-withdrawing acyl group. Enamides are generally more stable and less reactive than their enamine counterparts due to this delocalization of the nitrogen lone pair into the carbonyl group. However, they can still participate in reactions as nucleophiles under certain conditions, particularly in transition metal-catalyzed processes where the metal center can modulate their reactivity.

The dual nature of the enamide moiety, possessing both electrophilic and nucleophilic potential, allows for a rich and varied reaction chemistry, enabling the construction of complex molecular architectures.

Radical Reactions and Their Mechanisms

Radical reactions have emerged as a powerful tool for the functionalization of this compound and related systems. The electron-deficient nature of the double bond makes it an excellent acceptor for radical species.

Cascade Radical Addition and Cyclization Processes

The radical addition to the double bond of enamides can initiate a cascade of cyclization reactions, leading to the formation of various heterocyclic structures. For instance, the trifluoromethylation of tertiary enamides can be followed by an intramolecular cyclization to produce trifluoromethyl-containing isoindolinones. nih.govrsc.org This process typically involves the generation of a trifluoromethyl radical from a suitable source, such as TMSCF3, which then adds to the enamide double bond. The resulting radical intermediate can then undergo an intramolecular cyclization onto an adjacent aromatic ring, followed by oxidation and deprotonation to yield the final heterocyclic product. nih.gov

These cascade reactions are highly valuable as they allow for the rapid construction of molecular complexity from relatively simple starting materials in a single synthetic operation. The specific outcome of the reaction, whether it is a simple addition or a cascade cyclization, can often be controlled by the reaction conditions and the substitution pattern of the enamide substrate. nih.gov For example, the use of specific additives like KHF2 has been shown to be crucial for promoting the cyclization pathway in certain cases. nih.gov

Table 1: Examples of Cascade Radical Addition and Cyclization of Enamides

Starting Enamide Radical Source Product Yield (%) Reference
N-benzyl-N-(1-phenylvinyl)acetamide TMSCF3, PhI(OAc)2, KHF2 3-benzyl-3-methyl-2-(trifluoromethyl)isoindolin-1-one 75 nih.gov
N-(4-methoxybenzyl)-N-(1-phenylvinyl)acetamide TMSCF3, PhI(OAc)2, KHF2 3-(4-methoxybenzyl)-3-methyl-2-(trifluoromethyl)isoindolin-1-one 72 nih.gov
N-allyl-N-(1-phenylvinyl)acetamide CF3SO2Na 5-phenyl-3-(trifluoromethyl)-4,5-dihydrooxazole - nih.gov
N-aryl-N-vinylbenzamides TMSCF3, PhI(OAc)2 Trifluoromethylated Isoquinolinones Moderate to Good rsc.org

Visible-Light-Induced Regio- and Stereoselective Trifluoroethylation

Visible-light photoredox catalysis has provided a mild and efficient method for the functionalization of enamides. A notable example is the regio- and stereoselective trifluoroethylation of enamides using 2,2,2-trifluoroethyl iodide as the trifluoroethylating agent. acs.org This reaction proceeds smoothly under visible light irradiation in the presence of a suitable photocatalyst, furnishing β-trifluoroethylated enamides with high regio- and stereoselectivity. acs.org

The proposed mechanism involves the generation of a trifluoroethyl radical from the trifluoroethyl iodide by the excited photocatalyst. This radical then adds to the β-position of the enamide double bond to form a stabilized radical intermediate. Subsequent oxidation of this intermediate to a carbocation, followed by deprotonation, yields the final product. acs.org The stereoselectivity of the reaction is believed to be controlled during the deprotonation step of the carbocation intermediate. acs.org Density Functional Theory (DFT) calculations have been employed to rationalize the observed stereochemical outcomes. acs.org

C-H Functionalization Strategies

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. Several methods have been developed for the C-H functionalization of enamides and related systems.

Regioselective C-H Trifluoromethylation in Related Heteroaromatic Systems

While direct C-H functionalization of this compound itself is an area of ongoing research, the principles can be understood by examining related heteroaromatic systems. The regioselective C-H trifluoromethylation of heteroaromatic compounds is often dictated by the electronic properties of the substrate. For many electron-rich heterocycles, trifluoromethylation occurs at the most nucleophilic position. Conversely, for electron-deficient systems, the reaction may proceed at different sites depending on the reaction mechanism (e.g., radical vs. electrophilic). The development of methods for the direct and regioselective introduction of a trifluoromethyl group into a C-H bond is of great interest for the synthesis of pharmaceuticals and agrochemicals. nih.gov

β-C(sp2)–H Functionalization of Enamides

The direct functionalization of the β-C(sp2)–H bond of enamides represents a powerful and efficient approach to introduce various substituents. This transformation can be achieved through different catalytic systems, including visible-light photoredox catalysis. For instance, the visible-light-promoted olefinic C-H trifluoromethylation of enamides using sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) has been developed. rsc.org This method provides access to β-CF3 enamides with high E-isomer selectivity under mild conditions. rsc.org The reaction is believed to proceed through a radical mechanism where a trifluoromethyl radical is generated and adds to the enamide. A base-assisted deprotonation of a cationic intermediate is proposed to account for the observed E-selectivity. rsc.org

Furthermore, mechanochemical methods using piezoelectric materials have been employed for the radical direct C(sp2)–H trifluoromethylation of enamide derivatives with high efficiency and stereoselectivity. rsc.org These solvent-free conditions offer a more sustainable approach to the synthesis of trifluoromethylated enamides. rsc.org

Table 2: Examples of β-C(sp2)–H Functionalization of Enamides

Enamide Substrate Reagent Catalyst/Conditions Product Yield (%) Reference
N-benzyl-N-(1-phenylvinyl)acetamide CF3SO2Na [Ru(bpy)3]Cl2, visible light (E)-N-benzyl-N-(3,3,3-trifluoro-1-phenylprop-1-en-2-yl)acetamide 78 rsc.org
N-(1-phenylvinyl)benzamide Togni II reagent BaTiO3, ball-milling (E)-N-(3,3,3-trifluoro-1-phenylprop-1-en-2-yl)benzamide 88 rsc.org
N-benzyl-N-(1-phenylvinyl)acetamide 2,2,2-trifluoroethyl iodide fac-Ir(ppy)3, visible light (E)-N-benzyl-N-(4,4,4-trifluoro-1-phenylbut-1-en-2-yl)acetamide 85 acs.org

Isomerization Studies

Enamides, as stable surrogates for enamines, possess an ambiphilic double bond that allows for a variety of synthetic transformations. chemrxiv.org The geometry of this double bond (E/Z configuration) can significantly influence the stereochemical outcome of subsequent reactions. Research has demonstrated that the isomerization of enamides can be achieved under specific catalytic conditions.

A novel protocol for the E/Z isomerization of γ-chiral, trifluoromethylated enamides has been developed. chemrxiv.org This method facilitates the conversion between E and Z isomers, which is crucial for controlling the stereoselectivity of further synthetic steps. For instance, the isomerization of (R,E)-isomers to their corresponding (Z)-isomers has been accomplished with high efficiency. chemrxiv.org

Detailed studies have shown that the E/Z ratio can be determined using 19F NMR spectroscopy. chemrxiv.org The isomerization process is often promoted by a catalyst, and the reaction conditions, such as temperature, can be optimized to achieve high Z/E ratios. For example, isomerization at elevated temperatures (e.g., 100 °C) has been shown to be effective. chemrxiv.org

The ability to control the E/Z geometry of these enamides is of paramount importance, as it directly impacts the synthesis of complex chiral scaffolds. The development of reliable isomerization protocols expands the synthetic utility of trifluoromethylated enamides, making them more versatile building blocks in organic synthesis.

A significant challenge in asymmetric hydrogenation is that the E and Z isomers of a trisubstituted olefin often yield opposite enantiomers of the product, a phenomenon known as divergent hydrogenation. nih.govacs.org This necessitates the use of geometrically pure starting materials, which can be difficult and costly to prepare. nih.gov Enantioconvergent asymmetric hydrogenation offers a powerful solution by converting a mixture of E/Z isomers into a single enantiomer of the hydrogenated product. nih.govacs.orgnih.gov

Highly efficient enantioconvergent asymmetric hydrogenation of E/Z mixtures of enamides has been achieved using N,P-iridium catalysts. nih.govacs.orgacs.org This method allows for the hydrogenation of a wide range of trisubstituted enamides with excellent enantioselectivity (up to 99% ee). nih.govacs.orgacs.org Mechanistic studies, including deuterium (B1214612) labeling and kinetic experiments, have revealed two distinct pathways for this enantioconvergence. nih.govacs.org

For α-aryl enamides, a rapid isomerization of the double bond occurs, leading to a kinetic resolution of the two isomers. nih.govacs.org In contrast, for α-alkyl enamides, no double bond isomerization is observed. Instead, substrate chelation is believed to be responsible for the enantioconvergent outcome. nih.govacs.org

The reaction conditions, particularly hydrogen pressure and temperature, play a crucial role in determining the stereochemical outcome. acs.orgacs.org For instance, with some substrates, an enantiodivergent result is observed at room temperature. However, by employing low pressure and high temperature, the isomerization of the E isomer to the Z isomer is favored, leading to an enantioconvergent reaction. acs.orgacs.org It has been noted that enamides bearing a p-trifluoromethyl group may exhibit lower reactivity in these hydrogenations. nih.govacs.org

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a key functional moiety that imparts unique properties to organic molecules, including increased lipophilicity and metabolic stability. researchgate.net Its participation in various chemical transformations further enhances the synthetic utility of trifluoromethylated compounds.

Carbonylation reactions, which introduce a carbonyl group into a molecule, are fundamental transformations in organic synthesis. mdpi.com However, the use of carbon monoxide (CO) gas presents significant handling and safety challenges due to its toxicity. mdpi.comnih.govtcichemicals.com This has spurred the development of CO surrogates, which are stable compounds that can release CO in situ. mdpi.comnih.gov

While various compounds have been investigated as CO surrogates, the direct use of the trifluoromethyl group in this capacity for carbonylation reactions of enamides is not a commonly reported transformation. Typically, CO surrogates are molecules like formic acid derivatives or metal carbonyls that decompose to release CO under specific reaction conditions. mdpi.comresearchgate.nettcichemicals.com The transformation of a stable CF3 group into a carbonyl group would require harsh conditions to break the strong carbon-fluorine bonds and is not a conventional strategy for carbonylation.

While direct nucleophilic substitution on the trifluoromethyl group of an enamide is not a typical reaction pathway, related transformations involving other fluorinated motifs have been studied. For instance, the synthesis of fluorinated amides can proceed through a radical N-perfluoroalkylation–defluorination pathway, where labile N-perfluoroalkylated hydroxylamines are generated and can undergo further reactions. nih.govacs.org In some cases, fluoride (B91410) elimination from perfluoroalkylated amines, facilitated by the nitrogen lone pair, can lead to the formation of highly electrophilic fluoroiminium species. nih.govacs.org

The development of reagents for nucleophilic trifluoromethoxylation of alkyl halides highlights the ongoing efforts to achieve substitutions involving fluorine-containing groups under milder conditions. nih.gov However, these methods are generally not applied to the direct substitution of a fluorine atom on a trifluoromethyl group in a compound like this compound. The stability of the CF3 group is a defining characteristic, and its direct participation in nucleophilic substitution reactions on the carbon atom of the CF3 group itself is not a facile process. researchgate.netpsu.eduresearchgate.netnih.gov

Hydrolytic Stability and Pathways of Fluorinated Amides and Enamines

The hydrolytic stability of fluorinated compounds is a critical factor, particularly for their potential applications in biological systems. The presence of fluorine can significantly alter the electronic properties and reactivity of adjacent functional groups.

The hydrolysis of enamines has been investigated, and the rate-determining step is often the tautomerization of the enamine to a protonated ketimine, which is then rapidly hydrolyzed. researchgate.net The stability and tautomerism of related imines and enamines can be influenced by the solvent and the presence of acid or base. researchgate.net For instance, the interconversion of certain enamine and imine tautomers has been observed in acidic solutions. researchgate.net

In the context of fluorinated amides, their stability can be greater than that of other fluorinated amines. nih.gov The synthesis of N-protected α-fluoro-α-amino amides has been explored, but in many subsequent reactions, the carbon-fluorine bond was found to be compromised. researchgate.net However, other studies have shown that trifluoromethylamides offer greater stability under aqueous conditions compared to other classes of fluorinated amines. nih.gov

The hydrolysis of fluorinated β-amino acid derivatives has also been a subject of study due to their potential bioactivities. researchgate.net The rate of hydrolysis of enamines can be influenced by steric factors. For example, in some systems, secondary enamines were found to hydrolyze much faster than the corresponding tertiary enamines, a difference attributed to hindered p-π conjugation in the tertiary enamines. researchgate.net

Applications of 2 Trifluoromethyl Prop 2 Enamide As a Synthetic Building Block

Construction of Complex Nitrogen-Containing Scaffolds

The acrylamide (B121943) moiety within 2-(Trifluoromethyl)prop-2-enamide serves as a key component in the assembly of complex nitrogen-containing scaffolds. These scaffolds are foundational structures in many biologically active molecules. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of the final compounds. The reactivity of the double bond and the amide group allows for the strategic introduction of nitrogen atoms and the formation of intricate ring systems, which are crucial in medicinal chemistry and drug discovery.

Synthesis of Fluorinated Heterocyclic Systems

The introduction of fluorine atoms, particularly the trifluoromethyl group, into heterocyclic compounds is a well-established strategy for modifying their physicochemical and biological properties. This compound is an excellent starting material for the synthesis of a variety of fluorinated heterocycles.

Trifluoromethyl-containing isoindolinones, a class of nitrogen-containing heterocycles, can be synthesized from tertiary enamides through a cascade radical addition and cyclization process. nih.govresearchgate.netrsc.orgrsc.orgnih.gov This method utilizes a radical trifluoromethylation reaction under mild conditions. rsc.orgrsc.orgnih.gov By employing (Trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethyl radical source, an oxidant such as Phenyliodine diacetate (PhI(OAc)₂), and an additive like Potassium bifluoride (KHF₂), tertiary enamides can be converted into the corresponding isoindolinones in moderate to good yields. nih.govrsc.orgrsc.orgnih.gov This cascade process involves the initial addition of the trifluoromethyl radical to the enamide, followed by an intramolecular cyclization to form the isoindolinone ring structure. nih.govrsc.orgrsc.org

A study demonstrated this transformation with a model substrate, N-n-butyl-N-(2-propenyl) benzamide, which, under optimized conditions in acetonitrile (B52724) at 80°C, yielded the desired trifluoromethyl-containing isoindolinone. nih.gov The presence of KHF₂ was found to be crucial for the cyclization process to proceed efficiently. rsc.orgrsc.org

Table 1: Synthesis of Trifluoromethyl-Containing Isoindolinones

Reactants Reagents Product Yield
Tertiary Enamides TMSCF₃, PhI(OAc)₂, KHF₂ Trifluoromethyl-containing Isoindolinones Moderate to Good
N-n-butyl-N-(2-propenyl) benzamide TMSCF₃, PhI(OAc)₂, NaF 3-(Trifluoromethyl)-2-butylisoindolin-1-one 15%

The synthesis of 1,3-oxazin-6-ones can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted precursors. While direct derivatization from this compound is a specific area of research, the general strategies for forming 1,3-oxazin-6-one rings can be adapted. These methods often rely on the reaction of β-keto amides with dehydrating agents or the cyclization of N-acylketene imines. The trifluoromethyl group in a potential precursor derived from this compound would be expected to influence the reactivity and stability of the resulting heterocyclic system.

Trifluoromethylated piperidines are significant motifs in medicinal chemistry. scienceopen.com Several synthetic pathways exist for their preparation, including the reduction of pyridine (B92270) or pyridinone derivatives, cyclization of linear amines, and ring expansion of smaller nitrogen-containing rings like prolinol derivatives. nih.gov The introduction of a trifluoromethyl group can be achieved by using building blocks already containing this moiety. For instance, cyclocondensation reactions using trifluoromethyl-containing compounds are a common strategy for constructing the piperidine (B6355638) ring with the desired substituent. nih.gov While not a direct cyclization of this compound itself, its derivatives could potentially serve as precursors in multi-step syntheses of these important heterocyclic structures. nih.govresearchgate.net

The aminotrifluoromethylation of unsaturated systems is a powerful method for the concurrent introduction of a nitrogen functionality and a trifluoromethyl group. Research has shown that N-allylamides can undergo a metal-free oxytrifluoromethylation with Sodium triflinate (CF₃SO₂Na) to produce trifluoromethyl-containing oxazolines. rsc.org In a similar vein, the copper-catalyzed aminotrifluoromethylation of N-acyl-2-allylaniline can lead to the formation of trifluoromethylated indolines in good yields. nih.govrsc.org These reactions highlight the potential of using amide-containing structures, analogous to this compound, to access these important heterocyclic systems.

Precursor in the Synthesis of Fluorine-Containing Polymers and Materials

The presence of the polymerizable prop-2-enamide group makes this compound a valuable monomer for the synthesis of fluorine-containing polymers. The incorporation of trifluoromethyl groups into polymers can significantly alter their properties, imparting increased thermal stability, chemical resistance, and specific optical and surface characteristics.

The polymerization of acrylamide and its derivatives is a well-established field. sigmaaldrich.comstenutz.eu By analogy, this compound can be expected to undergo polymerization, likely through radical mechanisms, to produce polymers with the trifluoromethyl group appended to the backbone. These fluorinated polymers have potential applications in various high-performance materials. For instance, N-(2-arylethyl)-2-methylprop-2-enamides have been used as functionalized templates for creating molecularly imprinted polymers. nih.govmdpi.com This suggests that polymers derived from this compound could be tailored for specific recognition and separation applications. The field of fluoropolymers is continually expanding, with applications ranging from coatings and elastomers to materials for energy applications and electronics. researchgate.net

Design and Synthesis of Peptide Mimetics and Amino Acid Derivatives

The trifluoromethyl group is a crucial substituent in medicinal chemistry, often used to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, the development of synthetic routes to trifluoromethyl-containing amino acids and their mimics (peptidomimetics) is of significant interest. This compound serves as a valuable starting material for synthesizing α-(trifluoromethyl)-substituted amino acid derivatives through conjugate addition reactions.

The core of this application lies in the compound's nature as an activated α,β-unsaturated system, making it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com In a typical reaction, a nucleophile adds to the β-carbon of the double bond, which is rendered electrophilic by the electron-withdrawing effects of both the adjacent trifluoromethyl group and the amide functionality.

A key strategy for synthesizing amino acid derivatives involves the conjugate addition of a glycine (B1666218) anion equivalent to this compound. The resulting product, after hydrolysis and further synthetic modifications, yields a derivative of glutamic acid bearing a trifluoromethyl group at the α-position. This process allows for the creation of non-proteinogenic amino acids that can be incorporated into peptides to study structure-activity relationships or to develop therapeutic agents with improved properties.

The general mechanism involves three main steps:

Formation of the Nucleophile: A protected glycine derivative is treated with a strong base to form a resonance-stabilized enolate.

Conjugate Addition: The glycine enolate attacks the β-carbon of this compound, forming a new carbon-carbon bond. youtube.comyoutube.com

Protonation and Manipulation: The resulting enolate is protonated during workup, and subsequent deprotection and hydrolysis steps yield the final trifluoromethyl-functionalized amino acid derivative.

The table below illustrates the potential of this synthetic approach.

Table 1: Synthesis of α-(Trifluoromethyl)glutamic Acid Derivatives via Michael Addition

Michael Donor (Nucleophile) Michael Acceptor Potential Product (after hydrolysis)
Glycine Schiff base enolate This compound α-(Trifluoromethyl)glutamic acid

Integration into Diverse Fluorinated Scaffolds via Modular Assembly

The concept of modular assembly in chemistry involves using versatile building blocks that can be combined in predictable ways to create a wide range of complex molecules. This compound is an exemplary building block for constructing diverse fluorinated scaffolds due to the reactivity of its activated double bond. It can participate in various carbon-carbon bond-forming reactions, primarily Michael additions and cycloadditions.

Michael Addition for Acyclic Scaffolds: As discussed previously, the compound is a potent Michael acceptor. youtube.com This reactivity can be exploited in a modular fashion by reacting it with a variety of nucleophiles (Michael donors) to generate complex acyclic structures. Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and nitroalkanes, can be added to create 1,5-dicarbonyl compounds or their analogues, which are themselves versatile intermediates for further cyclizations and functional group transformations.

Diels-Alder Reaction for Cyclic Scaffolds: The electron-deficient nature of the double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. youtube.com By reacting it with various dienes, chemists can construct six-membered rings containing a trifluoromethyl group and an amide side chain in a highly stereocontrolled manner. This modular approach provides rapid access to a variety of complex cyclic and polycyclic fluorinated scaffolds that are valuable in drug discovery and materials science. The reaction's outcome can be influenced by thermal or photochemical conditions. youtube.com

The tables below outline these modular assembly strategies.

Table 2: Modular Assembly via Michael Addition

Module 1 (Diene) Module 2 (Dienophile) Resulting Scaffold Type
1,3-Butadiene This compound Cyclohexene with CF₃ and Amide groups
Cyclopentadiene This compound Bicyclic system (Norbornene derivative)

Table 3: List of Mentioned Compounds

Compound Name
This compound
Glycine
Diethyl acetamidomalonate
α-(Trifluoromethyl)glutamic acid
N-Acetyl-α-(trifluoromethyl)glutamic acid
1,3-Butadiene
Cyclopentadiene

Computational and Mechanistic Investigations

Theoretical Approaches to Reaction Mechanisms and Stereoselectivity

Theoretical and computational studies have become indispensable for understanding the intricate reaction mechanisms and predicting stereochemical outcomes in transformations involving trifluoromethylated enamides. nih.govresearchgate.net The unique structural properties of enamides, characterized by an electron-rich double bond tempered by an electron-withdrawing group on the nitrogen, create a finely balanced system of stability and reactivity. chemrxiv.org This balance allows for diverse transformations, but also necessitates detailed mechanistic investigations to achieve high selectivity.

One prominent theoretical approach involves the study of radical-mediated pathways. For instance, in electrochemical trifluoromethylations, a plausible mechanism begins with the anodic oxidation of a trifluoromethyl source like sodium trifluoromethanesulfinate (CF₃SO₂Na) to generate a trifluoromethyl radical (•CF₃). nih.gov This radical then adds to the electron-rich enamide double bond, forming a carbon-centered radical intermediate. nih.gov Subsequent oxidation of this intermediate to a carbocation, followed by deprotonation, yields the final β-trifluoromethylated enamide. nih.gov The feasibility of such radical pathways is often supported by control experiments, such as the suppression of the reaction in the presence of radical scavengers like TEMPO.

Another area of significant theoretical interest is the stereoselectivity of reactions, particularly in the synthesis of chiral trifluoromethylated enamides. chemrxiv.org Computational models are employed to rationalize the high degree of chirality transfer observed in certain reactions. chemrxiv.orgresearchgate.net For example, in the synthesis of γ-chiral trifluoromethylated enamides from α-chiral allylic amines, theoretical studies help elucidate how an organocatalyst can facilitate the isomerization and chirality transfer through a tight ion-pair intermediate. researchgate.net Similarly, in cycloaddition reactions, such as the dearomative (3+2) cycloaddition of isoquinolinium ylides with enamides, theoretical models are used to explain the observed high exo/endo-selectivity and enantioselectivity, often involving the analysis of transition state structures with a chiral catalyst. rsc.org These approaches provide critical insights that guide the development of new asymmetric methods.

Density Functional Theory (DFT) Calculations in Elucidating Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for providing detailed energetic and structural information about the reaction pathways of trifluoromethylated enamides. DFT calculations allow researchers to map potential energy surfaces, identify transition states, and calculate activation barriers, thereby elucidating the most probable reaction mechanisms. researchgate.netchemrxiv.org

In the context of trifluoromethylation, DFT studies can corroborate proposed radical-mediated mechanisms. For example, calculations can confirm that the initial formation of a trifluoromethyl radical and its subsequent addition to the enamide are energetically favorable steps. nih.gov Furthermore, DFT can be used to investigate competing reaction pathways. In cycloaddition reactions, calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the energy barriers of the respective transition states. rsc.org

DFT is also crucial for understanding selectivity. In a study on the dearomative (3+2) cycloaddition between isoquinolinium ylides and enamides, DFT calculations were performed to rationalize the high exo-selectivity. The results showed that the transition state leading to the exo-product was energetically more favorable than the one leading to the endo-product, thus explaining the experimental observations. rsc.org Similarly, DFT has been used to create models that explain how a chiral amide auxiliary can effectively control the rotation of molecular fragments to achieve complete stereoselectivity in the synthesis of complex chiral molecules. nih.govresearchgate.net These computational insights are vital for refining catalyst design and optimizing reaction conditions to achieve desired outcomes. chemrxiv.org

Conformational Analysis through Computational Methods and X-ray Crystallography

The three-dimensional structure and conformational preferences of trifluoromethylated enamides are key determinants of their reactivity and the stereoselectivity of their reactions. Computational methods, complemented by experimental techniques like X-ray crystallography, provide essential insights into these structural features.

Computational conformational analysis is a fundamental tool for identifying the most stable conformers of flexible molecules. montclair.edu For chiral enamides, it has been calculated that the most stable conformation often involves the chiral auxiliary and the alkene being coplanar to maximize the delocalization of the nitrogen lone pair. nih.gov This preferred conformation helps to explain the π-facial selectivity observed in reactions like fluorination. Theoretical studies on related molecules, such as α-trifluoroalanine, show that the inductive effect of the trifluoromethyl group and its potential to participate in intramolecular hydrogen bonds significantly influence conformational stability. researchgate.net Various computational methods, including Hartree-Fock (HF), different DFT functionals (like B3LYP, PBE0, B2PLYP), and Møller-Plesset perturbation theory (MP2), are employed to model these systems, with the choice of method impacting the accuracy of the results. frontiersin.org

While detailed X-ray crystallographic analysis of 2-(trifluoromethyl)prop-2-enamide itself is not widely available in the surveyed literature, crystallographic data for related compounds have been reported. For instance, the crystal structure data for a β-trifluoromethyl substituted enamide product from a copper-catalyzed trifluoromethylation reaction is available, confirming the feasibility of obtaining definitive structural information for this class of compounds. rsc.org The absolute configuration of complex chiral products derived from enamide reactions has also been confirmed by X-ray diffraction analysis, providing empirical validation for the models proposed by computational studies. nih.govresearchgate.net

Structure-Reactivity Relationships within Trifluoromethylated Enamide Systems

The electronic nature of substituents on the enamide system plays a critical role in its reactivity. In electrochemical trifluoromethylation, enamides bearing electron-donating groups generally provide good to high yields of the desired product. nih.gov Conversely, the introduction of electron-withdrawing groups on the enamide can lead to considerably lower yields, which is attributed to the reduced affinity of the electron-deficient substrate for the incoming trifluoromethyl radical. nih.gov

Steric hindrance is another major factor governing reactivity. For instance, in the electrochemical trifluoromethylation of substituted cyclic enamides, an enamide with a methyl group in the 4-position gave a slightly lower yield than one with a methyl group in the 2-position, a difference likely attributable to steric hindrance. nih.gov The ring size in cyclic enamides also has a significant effect; seven-membered rings can result in moderate yields, while five-membered rings may lead to poor outcomes in certain trifluoromethylation reactions. nih.gov This highlights a complex relationship between ring strain, conformation, and reactivity. The unique structural properties of trifluoromethylated enamides, balancing stability and reactivity, make them versatile building blocks in organic synthesis. chemrxiv.org

The table below summarizes key structure-reactivity findings from an electrochemical trifluoromethylation study.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Trifluoromethylated Enamides

While methods for the synthesis of enamides are established, the introduction of a trifluoromethyl group presents unique challenges and opportunities. Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 2-(trifluoromethyl)prop-2-enamide and its derivatives.

A promising area of exploration is the development of novel catalytic systems for the direct trifluoromethylation of propargyl amides or related precursors. Recent advancements in copper-catalyzed trifluoromethylation of ketoxime acetates using the inexpensive Langlois reagent (CF3SO2Na) offer a redox-economical pathway that avoids the need for external oxidants. chemrxiv.org Further investigation into adapting such methodologies for the synthesis of this compound could provide a more sustainable and cost-effective route.

The synthesis of chiral trifluoromethylated enamides is another critical area of development. A mild and robust method for producing γ-chiral trifluoromethylated enamides from α-chiral allylic amines has been reported, demonstrating excellent chirality transfer (up to 99.5%) and high yields. researchgate.netchemrxiv.orgresearchgate.net This strategy, which involves a one-pot stereospecific isomerization followed by N-acylation, could potentially be adapted to generate chiral derivatives of this compound.

Furthermore, electrochemical methods are gaining traction as a sustainable approach. The direct electrochemical trifluoromethylation of enamides in a microflow cell using the Langlois reagent has been demonstrated to be an efficient process, highlighting the potential for green and scalable synthesis. rsc.org Future work could focus on optimizing these electrochemical conditions for the specific synthesis of this compound.

A summary of current and potential future synthetic approaches is presented in the table below.

Synthetic ApproachKey FeaturesPotential for this compound
Copper-Catalyzed Trifluoromethylation Redox-economical, uses inexpensive reagents.High potential for developing a direct and sustainable synthesis.
Chirality Transfer from Allylic Amines High yields and excellent stereoselectivity.Applicable for the synthesis of chiral derivatives.
Electrochemical Synthesis Sustainable, scalable, and avoids harsh reagents.Promising for green and efficient production.
From Ketones via Oximes Provides access from readily available starting materials.Potentially adaptable for the synthesis of the target compound.

Exploration of Undiscovered Reactivity Patterns and Selectivities

The reactivity of this compound is dictated by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating amide functionality, creating an ambiphilic double bond. researchgate.net This unique electronic nature suggests a wealth of unexplored reactivity patterns and selectivities.

Future research should aim to systematically investigate the participation of this compound in a variety of chemical transformations. While the general reactivity of enamides, including hydrofunctionalization, difunctionalization, C-H activation, and cycloadditions, is known, the specific influence of the trifluoromethyl group on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation. researchgate.net

For instance, exploring its utility in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, could lead to the synthesis of novel and complex trifluoromethylated heterocyclic scaffolds. researchgate.net The electron-deficient nature of the double bond, enhanced by the CF3 group, could make it an excellent dienophile or dipolarophile.

Moreover, the potential for asymmetric transformations is a significant area for future exploration. The development of catalytic enantioselective reactions, such as hydrogenations, hydroformylations, and conjugate additions, using this compound as a substrate would provide access to a wide range of valuable chiral building blocks. The balanced stability and reactivity of the enamide functionality make it an ideal candidate for such asymmetric catalysis.

Advanced Applications in Complex Molecule Synthesis

The structural motifs accessible from this compound are highly relevant to the synthesis of complex, biologically active molecules. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

A key area of future application will be the use of this compound as a linchpin in the synthesis of complex nitrogen-containing heterocycles. acs.orgweizmann.ac.il These heterocycles are prevalent in a vast array of natural products and pharmaceuticals. For example, cycloaddition reactions or intramolecular cyclization strategies involving this compound could provide efficient routes to trifluoromethylated alkaloids, a class of compounds with diverse biological activities. The development of tandem reactions, where multiple bonds are formed in a single operation, would be particularly powerful in this context.

The resulting trifluoromethylated building blocks could also be incorporated into larger, more complex molecular architectures through cross-coupling reactions or other carbon-carbon bond-forming strategies. The versatility of the enamide functionality allows for its transformation into other useful groups, further expanding its synthetic utility.

Synergistic Experimental and Computational Research Approaches

To accelerate the discovery and development of new reactions and applications for this compound, a synergistic approach combining experimental and computational research is essential. Computational chemistry, particularly density functional theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and reaction mechanisms of this molecule.

Future research should leverage computational studies to:

Predict Reactivity and Selectivity: DFT calculations can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers, regioselectivity, and stereoselectivity. This can help guide experimental efforts by identifying the most promising reaction conditions and substrates.

Elucidate Reaction Mechanisms: Computational modeling can help to elucidate complex reaction mechanisms, such as those involved in catalytic cycles or pericyclic reactions. This fundamental understanding is crucial for optimizing existing reactions and designing new ones. For instance, computational studies can shed light on the proposed radical mechanism in the electrochemical trifluoromethylation of enamides by mapping out the potential energy surface for the addition of the trifluoromethyl radical. rsc.org

Design Novel Catalysts: By understanding the interactions between the substrate and a catalyst at the molecular level, computational methods can aid in the rational design of new and more efficient catalysts for transformations involving this compound.

The integration of computational predictions with experimental validation will create a powerful feedback loop. Experimental results can be used to refine and validate computational models, while computational insights can guide the design of more targeted and efficient experiments. This synergistic approach will undoubtedly accelerate the exploration of the chemical space around this compound and unlock its full potential as a valuable synthetic tool.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.